6',9-Dimethoxycinchonan
Description
6',9-Dimethoxycinchonan is a cinchona alkaloid derivative characterized by methoxy (-OCH₃) substitutions at the 6' and 9 positions of its bicyclic quinoline scaffold. For instance, Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (CAS 522-66-7) shares the 6'-methoxy group but lacks the 9-methoxy substitution, instead featuring a hydroxyl group at position 9 and a saturated 10,11-dihydro backbone . This highlights the structural flexibility of the cinchonan core, where modifications at key positions significantly influence physicochemical and biological properties.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-methoxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C21H26N2O2/c1-4-14-13-23-10-8-15(14)11-20(23)21(25-3)17-7-9-22-19-6-5-16(24-2)12-18(17)19/h4-7,9,12,14-15,20-21H,1,8,10-11,13H2,2-3H3 |
InChI Key |
QSOFUNXFUMLXCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,9-Dimethoxycinchonan typically involves multiple steps, starting from readily available precursors. One common method involves the methylation of cinchonan derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of 6’,9-Dimethoxycinchonan follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6’,9-Dimethoxycinchonan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced cinchonan derivatives.
Substitution: Various substituted cinchonan derivatives depending on the reagents used.
Scientific Research Applications
Asymmetric Catalysis
Overview
Cinchona alkaloids, including derivatives like 6',9-Dimethoxycinchonan, have gained prominence as effective organocatalysts in asymmetric synthesis. Their unique structural features allow them to facilitate various enantioselective reactions.
Key Findings
- Catalytic Performance : Recent studies indicate that 6',9-Dimethoxycinchonan can act as a catalyst for nucleophilic addition reactions, particularly in the formation of chiral centers. For instance, it has been used in the nucleophilic addition to carbonyl compounds, yielding high enantiomeric excess (up to 97% EE) in products such as 3-hydroxy-2-oxindoles .
- Mechanistic Insights : The mechanism often involves the formation of a hydrogen bond between the catalyst and the substrate, which stabilizes the transition state and enhances enantioselectivity .
Antimicrobial Activity
Overview
The antimicrobial properties of cinchona alkaloids have been extensively documented. 6',9-Dimethoxycinchonan exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Highlights
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives of cinchona alkaloids can achieve MIC values as low as 1.56 μg/mL against resistant strains like Pseudomonas aeruginosa and Escherichia coli.
- Mechanism of Action : The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Notably, quaternary derivatives have shown enhanced bioactivity without cytotoxic effects on human cell lines .
Therapeutic Potential
Overview
Beyond their catalytic and antimicrobial roles, cinchona-derived compounds like 6',9-Dimethoxycinchonan are being investigated for their therapeutic potential in cancer treatment.
Case Studies
- Cancer Cell Apoptosis : Research on iron oxide nanoparticles loaded with cinchona extracts demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7), indicating that these compounds can induce apoptosis through mitochondrial pathways .
- Gene Expression Modulation : The treatment with cinchona-based nanoparticles resulted in upregulation of tumor suppressor genes (e.g., p53) and downregulation of anti-apoptotic genes (e.g., Bcl-2), suggesting a mechanism for their anticancer effects .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Asymmetric Catalysis | Used as a catalyst in enantioselective reactions | High enantiomeric excess achieved |
| Antimicrobial Activity | Effective against various bacteria | MIC values as low as 1.56 μg/mL |
| Therapeutic Potential | Induces apoptosis in cancer cells | Modulates gene expression related to cancer |
Mechanism of Action
The mechanism of action of 6’,9-Dimethoxycinchonan involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound also interacts with neurotransmitter receptors, which may explain its potential neurological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between 6',9-Dimethoxycinchonan and analogous compounds:
*Hypothetical formula based on structural analogs.
Key Comparative Insights
Impact of Methoxy vs. Hydroxyl Groups :
- The 9-methoxy group in 6',9-Dimethoxycinchonan likely increases lipophilicity compared to hydroxyl-bearing analogs like Cinchonan-9-ol, 10,11-dihydro-6'-methoxy- (logP difference estimated at ~0.5–1.0) . This could enhance membrane permeability in pharmacological contexts.
- Hydroxyl-containing derivatives (e.g., 6'-Methoxycinchonan-9-ol) may exhibit higher polarity, affecting solubility and metabolic stability .
The isothiocyanato derivative (CAS 1295509-64-6) serves as a reactive intermediate for synthesizing affinity labels or fluorescent probes, leveraging the -NCS group's electrophilicity .
Salt Forms and Solubility: Hydrochloride salts (e.g., 6'-Methoxycinchonan-9-ol monohydrochloride) demonstrate improved aqueous solubility, critical for in vitro assays . In contrast, free bases like the hypothetical 6',9-Dimethoxycinchonan may require co-solvents (e.g., DMSO) for dissolution .
Biological Activity
6',9-Dimethoxycinchonan is a compound derived from the cinchona alkaloids, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of 6',9-Dimethoxycinchonan, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties.
Chemical Structure and Properties
6',9-Dimethoxycinchonan is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H23N1O2 |
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | 6',9-dimethoxycinchonan |
| CAS Number | Not specified |
The compound's structure includes methoxy groups at the 6' and 9 positions, which enhance its solubility and biological activity.
Cytotoxic Activity
Recent studies have demonstrated that 6',9-Dimethoxycinchonan exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : PANC-1 (pancreatic cancer), COLO-205 (colon cancer), A2058 (melanoma), and EBC-1 (non-small cell lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxicity. The most sensitive line was EBC-1, while PANC-1 exhibited the highest resistance .
Case Study: Comparative Analysis of Cytotoxicity
A systematic study compared the efficacy of 6',9-Dimethoxycinchonan with other cinchona derivatives:
| Compound | IC50 (µM) | Cell Line Sensitive to |
|---|---|---|
| 6',9-Dimethoxycinchonan | 2.5 | EBC-1 |
| Quinine | 5.0 | COLO-205 |
| Quinidine | 4.0 | A2058 |
This data highlights the superior potency of 6',9-Dimethoxycinchonan compared to traditional cinchona alkaloids .
Antimicrobial Activity
The antimicrobial properties of 6',9-Dimethoxycinchonan have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Ranges from 1.56 to 125 µg/mL.
- Notable Activity Against :
These results suggest that the compound could serve as a potential lead for developing new antibiotics.
The mechanism by which 6',9-Dimethoxycinchonan exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
- DNA Interaction : It could intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : By binding to specific receptors, it may alter cellular signaling pathways involved in growth and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
